molecular formula C7H7Cl2NO2 B017519 Methyl 4-chloropicolinate hydrochloride CAS No. 176977-85-8

Methyl 4-chloropicolinate hydrochloride

Cat. No.: B017519
CAS No.: 176977-85-8
M. Wt: 208.04 g/mol
InChI Key: PAGFSBPYVNFHAS-UHFFFAOYSA-N
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Description

Methyl 4-chloropicolinate hydrochloride (CAS: 176977-85-8) is a chlorinated pyridine derivative widely used as a pharmaceutical intermediate. Its molecular formula is C₇H₆ClNO₂·HCl, with a molecular weight of 208.04 g/mol (free base: 171.58 g/mol) . The compound is a white to off-white crystalline solid with a melting point of 50–52°C and a boiling point of 105–111°C under reduced pressure (2–3 Torr) . It is sparingly soluble in chloroform and methanol and exhibits a predicted pKa of -0.25 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloropicolinate hydrochloride typically involves the following steps:

The reaction conditions include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Methyl 4-chloropicolinate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for various chemical reactions such as substitution, hydrolysis, and reduction, which are essential in organic synthesis pathways.

Research indicates that methyl 4-chloropicolinate exhibits potential biological activities:

  • Antimicrobial Activity : It has shown effectiveness against bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Effects : Studies have demonstrated its ability to reduce pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages, suggesting a role in managing inflammatory diseases.
  • Clinical Trials : Clinical studies have reported significant reductions in bacterial load in chronic infections when treated with this compound.

Pharmaceutical Development

Methyl 4-chloropicolinate is explored as a precursor for developing new pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic effects against various diseases, including infections and inflammatory conditions .

Case Studies

Study TypeFindingsReference
Antimicrobial ActivityEffective against S. aureus (MIC = 32 µg/mL)Journal of Antimicrobial Chemotherapy
Anti-inflammatory ActivityReduced TNF-alpha and IL-6 production in activated macrophagesInflammation Research
Clinical TrialSignificant reduction in bacterial load in chronic infection casesClinical Infectious Diseases
Experimental Animal StudyDecreased joint swelling and inflammatory markers in a murine modelJournal of Experimental Medicine

Industrial Applications

In addition to its use in research, this compound is applied in the industrial sector for:

  • Agrochemicals : Its derivatives are utilized in the formulation of pesticides.
  • Chemical Manufacturing : It plays a role in producing various industrial chemicals due to its reactivity and ability to undergo multiple transformations.

Mechanism of Action

The mechanism of action of methyl 4-chloropicolinate hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
Methyl 4-chloropicolinate hydrochloride 176977-85-8 C₇H₆ClNO₂·HCl 208.04 50–52 105–111 (2–3 Torr) Chloroform, methanol
4-Chloro-6-methylpicolinic acid hydrochloride 98273-77-9 C₈H₈ClNO₂·HCl 222.07 N/A N/A Water, ethanol
Diethyl 4-chloropyridine-2,6-dicarboxylate 53389-01-8 C₁₁H₁₂ClNO₄ 257.67 N/A N/A Organic solvents
Methyl 4-chloro-6-methylpicolinate 1206250-28-3 C₈H₈ClNO₂ 185.61 N/A N/A Chloroform

Key Observations :

  • This compound has lower molecular weight than its methyl-substituted analog (4-Chloro-6-methylpicolinic acid hydrochloride) due to the absence of an additional methyl group .
  • Ester derivatives (e.g., Diethyl 4-chloropyridine-2,6-dicarboxylate) exhibit higher lipophilicity, enhancing solubility in organic solvents .

Key Observations :

  • This compound benefits from optimized esterification protocols, resulting in higher yields compared to multi-step routes for dicarboxylate derivatives .
  • Sodium bromide acts as a catalyst in thionyl chloride-mediated reactions, improving efficiency .

Key Observations :

  • Chloropyridine esters are preferred in drug synthesis due to their reactivity in cross-coupling reactions .
  • Herbicidal analogs like 4-Chloro-6-methylpicolinic acid hydrochloride exhibit higher mammalian toxicity .

Biological Activity

Methyl 4-chloropicolinate hydrochloride (CAS No. 176977-85-8) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7Cl2NO2
  • Molecular Weight : 208.04 g/mol
  • Melting Point : 136-138 °C
  • Solubility : Soluble in methanol and water
  • Appearance : Pale yellow solid

This compound is structurally related to pyridine derivatives, which are known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways associated with cellular proliferation and inflammation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Effective at inhibiting growth.
  • Escherichia coli : Demonstrated dose-dependent antimicrobial effects.

A study published in Journal of Antimicrobial Chemotherapy found that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory activity. In vitro assays revealed that the compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests its potential use in managing inflammatory conditions.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A clinical trial assessed the effectiveness of this compound as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms when combined with standard antibiotic treatment.
  • Case Study on Inflammatory Response :
    An experimental study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered orally, resulting in decreased joint swelling and reduced levels of inflammatory markers compared to the control group.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Study TypeFindingsReference
Antimicrobial ActivityEffective against S. aureus (MIC = 32 µg/mL)Journal of Antimicrobial Chemotherapy
Anti-inflammatory ActivityReduced TNF-alpha and IL-6 production in activated macrophagesInflammation Research
Clinical TrialSignificant reduction in bacterial load in chronic infection casesClinical Infectious Diseases
Experimental Animal StudyDecreased joint swelling and inflammatory markers in a murine model of arthritisJournal of Experimental Medicine

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-chloropicolinate hydrochloride, and what factors influence reaction yield?

this compound is typically synthesized via esterification of 4-chloropicolinic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key factors affecting yield include:

  • Catalyst selection : Use of sulfuric acid or thionyl chloride for esterification .
  • Temperature control : Excess heat may lead to decomposition of the pyridine ring .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Standard characterization involves:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm ester and chloride substitution patterns (e.g., δ\delta ~8.5 ppm for pyridine protons) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks at m/z 171.58 (free base) and 207.5 (hydrochloride adduct) .
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and 750 cm1^{-1} (C-Cl) .

Q. What are the stability and storage guidelines for this compound?

  • Stability : Sensitive to moisture and light; degrades via hydrolysis of the ester group under alkaline conditions .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables like solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry .
  • In-line monitoring : Employ FT-IR or Raman spectroscopy to track esterification progress and terminate reactions at ~90% conversion to avoid side products .
  • By-product analysis : Identify chlorinated dimers (e.g., via LC-MS) formed via radical coupling under prolonged heating .

Q. How should researchers resolve discrepancies in spectral data between batches?

  • Cross-validation : Compare NMR data with reference spectra from databases like PubChem or NIST .
  • Impurity profiling : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect residual 4-chloropicolinic acid (<0.1% acceptable) .
  • Statistical analysis : Apply ANOVA to assess batch-to-batch variability in purity assays (e.g., p<0.05p < 0.05 indicates significant differences) .

Q. What strategies are effective for studying the compound’s reactivity in drug discovery applications?

  • Functionalization : Introduce substituents at the 4-chloro position via Suzuki-Miyaura coupling to explore structure-activity relationships .
  • Metabolic stability assays : Incubate with liver microsomes and analyze degradation products using UPLC-QTOF-MS to identify metabolic hotspots .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for nucleophilic attack .

Q. How can researchers address contradictions in biological activity data across studies?

  • PICOT framework : Refine hypotheses using Population (cell lines), Intervention (concentration range), Comparison (positive/negative controls), Outcome (IC50_{50}), and Time (exposure duration) .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO vs. saline affecting bioavailability) .

Q. Methodological Best Practices

  • Reference standards : Use certified impurities (e.g., 4-chloropicolinic acid) from LGC Standards for calibration .
  • Safety protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (nitrile gloves, lab coat) .
  • Data reporting : Adhere to journal guidelines (e.g., Med. Chem. Commun.) for spectral data presentation and avoid overloading figures with structures .

Properties

IUPAC Name

methyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGFSBPYVNFHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586514
Record name Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176977-85-8
Record name Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176977-85-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

H2O (18 mL) was added dropwise to a stirred suspension of picolinic acid hydrochloride, compound 1 (157.9 g, 1.0 mol) in thionyl chloride (400 mL). The resulting mixture was heated under reflux for 4 days giving a clear orange solution. After cooling to ambient temperature, the solution was concentrated to a syrup and the residue coevaporated with toluene (2×500 mL). The residue was dissolved in toluene (1 L) and cooled to 0-5° C. Methanol (44.0 g, 1.0 mol) was added dropwise to the ice cold reaction mixture giving a heavy white precipitate. This precipitate was collected by filtration, washed with toluene (3×100 mL) and dried at 40° C. for 24 hr to give 176.5 g (85%) of compound 2 as a white crystalline solid.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
157.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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